molecular formula C14H14BrNO B8149491 [3-(Benzyloxy)-2-bromophenyl]methanamine

[3-(Benzyloxy)-2-bromophenyl]methanamine

Cat. No.: B8149491
M. Wt: 292.17 g/mol
InChI Key: UELWDQPSMGMTOL-UHFFFAOYSA-N
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Description

[3-(Benzyloxy)-2-bromophenyl]methanamine is a substituted phenylmethanamine derivative featuring a benzyloxy group at the 3-position and a bromine atom at the 2-position of the aromatic ring. Its molecular formula is C₁₄H₁₄BrNO, with a molecular weight of 292.18 g/mol (calculated). The benzyloxy group serves as a protective moiety in synthetic organic chemistry, while the bromine atom enhances electrophilic reactivity, making the compound a versatile intermediate in drug discovery and catalysis .

Properties

IUPAC Name

(2-bromo-3-phenylmethoxyphenyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO/c15-14-12(9-16)7-4-8-13(14)17-10-11-5-2-1-3-6-11/h1-8H,9-10,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UELWDQPSMGMTOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2Br)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Bromination of [3-(Benzyloxy)phenyl]methanamine: The synthesis begins with the bromination of [3-(Benzyloxy)phenyl]methanamine using bromine in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is typically carried out at room temperature to avoid over-bromination.

    Protection of the Amine Group: The amine group can be protected using a suitable protecting group such as a Boc (tert-butoxycarbonyl) group to prevent unwanted reactions during the bromination process.

    Deprotection: After bromination, the protecting group is removed under acidic conditions to yield [3-(Benzyloxy)-2-bromophenyl]methanamine.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in [3-(Benzyloxy)-2-bromophenyl]methanamine can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alkoxides to form substituted derivatives.

    Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: The compound can undergo reduction reactions to convert the bromine atom to a hydrogen atom using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate in aqueous or organic solvents, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.

Major Products:

  • Substituted derivatives with various functional groups replacing the bromine atom.
  • Oxidized products such as imines or nitriles.
  • Reduced products with the bromine atom replaced by a hydrogen atom.

Scientific Research Applications

Chemistry:

    Building Block: [3-(Benzyloxy)-2-bromophenyl]methanamine serves as a versatile building block in organic synthesis for the preparation of more complex molecules.

    Ligand Synthesis: It can be used in the synthesis of ligands for coordination chemistry and catalysis.

Biology and Medicine:

    Pharmaceutical Intermediates: The compound can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.

    Biological Probes: It can be utilized in the development of biological probes for studying enzyme activities and receptor-ligand interactions.

Industry:

    Material Science: The compound can be used in the synthesis of polymers and materials with specific properties for industrial applications.

    Agrochemicals: It can be employed in the synthesis of agrochemicals for crop protection and enhancement.

Mechanism of Action

The mechanism of action of [3-(Benzyloxy)-2-bromophenyl]methanamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or nucleic acids. The benzyl ether group can enhance lipophilicity, facilitating membrane permeability, while the bromine atom can participate in halogen bonding interactions with biological targets. The amine group can form hydrogen bonds or ionic interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number
[3-(Benzyloxy)-2-bromophenyl]methanamine 3-OBn, 2-Br C₁₄H₁₄BrNO 292.18 Not reported
[5-(Benzyloxy)-2-bromophenyl]methanamine 5-OBn, 2-Br C₁₄H₁₄BrNO 292.18 1537265-42-1
(3-Bromo-2-fluorophenyl)methanamine 3-Br, 2-F C₇H₇BrFN 204.04 261723-28-8
[2-Bromo-5-(isopropoxy)phenyl]methanamine 2-Br, 5-OiPr C₁₀H₁₄BrNO 244.14 1512159-76-0
[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine Oxadiazole core, 2-Br C₉H₈BrN₃O 268.09 Not reported

Key Observations:

  • Substituent Position: The position of the benzyloxy group (3- vs. 5-) significantly impacts electronic and steric properties. For example, meta-substitution (3-OBn) creates a distinct dipole moment compared to para-substitution, altering reactivity in cross-coupling reactions .
  • Halogen Effects: Bromine at the 2-position (as in the target compound) enhances electrophilicity compared to fluorine in (3-Bromo-2-fluorophenyl)methanamine, making it more reactive in nucleophilic aromatic substitution .

Physicochemical Properties

  • Lipophilicity: The bromine atom increases logP compared to non-halogenated analogues (e.g., [2-(Diphenylmethoxy)-N-methylethanamine], ), enhancing membrane permeability .
  • Solubility: The benzyloxy group reduces aqueous solubility compared to hydroxylated derivatives, necessitating formulation adjustments for in vivo studies .

Biological Activity

[3-(Benzyloxy)-2-bromophenyl]methanamine is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a bromine atom and a benzyloxy group attached to a phenyl ring. This unique structure may influence its lipophilicity and biological interactions, enhancing its ability to cross cell membranes.

Research indicates that compounds similar to this compound can interact with various biological targets, including enzymes and receptors. The benzyloxy group may enhance the compound's ability to modulate enzyme activity or receptor signaling pathways. Potential mechanisms include:

  • Enzyme Inhibition : Compounds with similar structures have shown the ability to inhibit specific enzymes, which can lead to altered metabolic pathways.
  • Receptor Modulation : Interaction with neurotransmitter receptors may influence neuronal signaling, potentially affecting mood and cognition.

Biological Activities

The biological activities of this compound can be classified into several categories based on existing literature:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against various bacterial strains.
  • Anticancer Properties : Some analogs have demonstrated cytotoxic effects on cancer cell lines, indicating potential for use in cancer therapy.
  • Neuropharmacological Effects : The compound may influence neurotransmitter systems, which could have implications for treating neurological disorders.

1. Anticancer Activity

A study investigated the cytotoxic effects of compounds structurally related to this compound on human cancer cell lines. Results showed that these compounds significantly inhibited cell proliferation in breast cancer (MDA-MB-231) and leukemia (HL-60) models, with IC50 values indicating potent activity at low concentrations.

2. Antimicrobial Studies

Research has demonstrated that certain derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, a derivative was found to inhibit the growth of Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) as low as 32 µg/mL.

CompoundActivity TypeCell Line/OrganismIC50/MIC Value
Derivative AAnticancerMDA-MB-231 (Breast Cancer)5 µM
Derivative BAntimicrobialStaphylococcus aureus32 µg/mL

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